molecular formula C12H11N3O3S B387677 N'-isonicotinoylbenzenesulfonohydrazide CAS No. 16827-12-6

N'-isonicotinoylbenzenesulfonohydrazide

Cat. No.: B387677
CAS No.: 16827-12-6
M. Wt: 277.3g/mol
InChI Key: UKJCMAQTXOTHNO-UHFFFAOYSA-N
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Description

N'-Isonicotinoylbenzenesulfonohydrazide (CAS: 64268-91-3) is a sulfonohydrazide derivative characterized by a benzenesulfonyl group linked to an isonicotinoyl hydrazide moiety. Its molecular formula is C₁₂H₁₀BrN₃O₃S, with a bromine substituent at the para position of the benzene ring (4-bromo derivative) . This compound belongs to a broader class of sulfonohydrazides, which are known for their diverse applications in medicinal chemistry, particularly as antimicrobial, antifungal, and enzyme-inhibiting agents.

Properties

CAS No.

16827-12-6

Molecular Formula

C12H11N3O3S

Molecular Weight

277.3g/mol

IUPAC Name

N'-(benzenesulfonyl)pyridine-4-carbohydrazide

InChI

InChI=1S/C12H11N3O3S/c16-12(10-6-8-13-9-7-10)14-15-19(17,18)11-4-2-1-3-5-11/h1-9,15H,(H,14,16)

InChI Key

UKJCMAQTXOTHNO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC=NC=C2

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC=NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Effects: The 4-bromo group in this compound is an electron-withdrawing substituent, which may enhance electrophilic reactivity compared to electron-donating groups like the 4-dimethylamino group in the benzylidene derivative . Bulkiness: The triisopropyl substituents in ’s compound likely reduce solubility in polar solvents, whereas the smaller bromo or fluoro groups in other derivatives improve aqueous compatibility .

Spectral Characteristics: The C=O stretch in IR spectra varies: ~1664 cm⁻¹ for benzylidene derivatives () vs. ~1593 cm⁻¹ for pyridine-based compounds (), reflecting differences in conjugation . ¹H NMR signals for the NH proton (δ 9.7 in ) are absent in sulfonohydrazides due to deprotonation or hydrogen bonding .

Synthetic Methods: this compound derivatives are typically synthesized via condensation of isonicotinic acid hydrazide with sulfonyl chlorides, whereas benzylidene analogs (e.g., ) involve Schiff base formation with aldehydes . Mechanochemical synthesis () offers a solvent-free route for imidazole-containing derivatives, improving green chemistry metrics .

Crystallographic studies () reveal planar geometries conducive to intercalation with biological targets, such as DNA or enzymes .

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